molecular formula C8H15NO2 B8051396 (3S,4S)-Methyl 4-Methylpiperidine-3-carboxylate

(3S,4S)-Methyl 4-Methylpiperidine-3-carboxylate

Cat. No. B8051396
M. Wt: 157.21 g/mol
InChI Key: OGSFGBNZYUWVFP-NKWVEPMBSA-N
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Description

Molecular Structure Analysis

The molecular structure of piperidines can be analyzed using techniques such as X-ray crystallography and quantum chemistry . These techniques can provide detailed information about the arrangement of atoms within the molecule and the nature of the chemical bonds.

Mechanism of Action

The mechanism of action of piperidine-based drugs often involves binding to specific receptors in the body. For example, some piperidine derivatives are opioid receptor agonists .

Physical and Chemical Properties The physical and chemical properties of piperidines can vary widely depending on their specific structure and substitution pattern. These properties can include melting point, boiling point, solubility, and reactivity .

Safety and Hazards

Like all chemicals, piperidines can pose certain hazards. The specific hazards would depend on the particular compound and could include toxicity, flammability, and reactivity .

Future Directions

The field of piperidine research is continually evolving, with ongoing efforts to develop new synthesis methods, discover new biological activities, and design new drugs . Future research will likely continue to explore the vast potential of this important class of compounds.

properties

IUPAC Name

methyl (3S,4S)-4-methylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6-3-4-9-5-7(6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSFGBNZYUWVFP-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCNC[C@H]1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001222865
Record name rel-Methyl (3R,4R)-4-methyl-3-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001222865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1009376-68-4
Record name rel-Methyl (3R,4R)-4-methyl-3-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1009376-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-Methyl (3R,4R)-4-methyl-3-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001222865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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